This compound is part of a broader class of heterocyclic compounds, which are characterized by the presence of nitrogen atoms in their ring structures. The presence of chlorine and methyl groups in the structure contributes to its unique properties and potential reactivity. The compound has been cataloged in databases such as PubChem, where it is listed under the Compound Identifier (CID) 129011225, which provides additional information regarding its structure and properties .
The synthesis of 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone can be achieved through several methods, typically involving the chlorination of appropriate pyrazine derivatives followed by acylation reactions.
Common Synthesis Method:
Technical Parameters:
The molecular structure of 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone features a pyrazine ring with a methyl group at position 6 and a chlorine substituent at position 3. The ethanone group is attached to the nitrogen atom at position 1.
1-(3-Chloro-6-methylpyrazin-2-yl)ethanone can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone largely depends on its interactions with biological targets.
This mechanism suggests potential applications in drug development where targeting specific enzymes or receptors could be beneficial.
1-(3-Chloro-6-methylpyrazin-2-yl)ethanone exhibits several notable physical and chemical properties:
These properties influence its handling and storage requirements, typically recommended under inert atmospheres at low temperatures (2–8 °C).
The applications of 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone span several fields:
Pyrazine derivatives constitute a fundamental class of nitrogen-containing heterocycles characterized by a six-membered ring with two para-positioned nitrogen atoms. This diazine scaffold provides exceptional electronic properties and structural versatility, enabling diverse chemical modifications that underpin its significance in synthetic and medicinal chemistry. Chloro-methylpyrazine derivatives exemplify this versatility, where the strategic placement of electron-withdrawing chlorine and electron-donating methyl groups adjacent to a carbonyl-containing side chain creates a multifunctional template for targeted molecular design [1].
The molecular architecture of 1-(3-chloro-6-methylpyrazin-2-yl)ethanone (CAS 2167652-28-8) integrates three distinct reactive handles:
This trifunctional synergy enables regioselective derivatization, as evidenced by the compound’s canonical SMILES (CC1=CN=C(Cl)C(=N1)C(C)=O) and InChIKey (LZKQGTLZPJNHGR-UHFFFAOYSA-N) [1]. The planar pyrazine ring further supports π-stacking interactions critical for supramolecular assembly. Table 1 illustrates key structural derivatives accessible from this core:
Table 1: Functionalization Pathways for 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone
Reactive Site | Reaction Class | Representative Product | Application Relevance | |
---|---|---|---|---|
C3-Chloro | Nucleophilic Substitution | 1-(3-Morpholino-6-methylpyrazin-2-yl)ethanone | Kinase inhibitor intermediates | |
C6-Methyl | Knoevenagel Condensation | (E)-3-Aryl-1-(3-chloro-6-methylpyrazin-2-yl)prop-2-en-1-one | Chalcone-based NLO materials | |
Ketone Carbonyl | Reduction | (S)-1-(6-Chloro-3-methylpyrazin-2-yl)ethanol | Chiral building blocks (CAS 2639837-16-2) | [5] [7] [8] |
Pyrazine chemistry emerged prominently in the mid-20th century with the isolation of natural products like aspergillic acid. Initial applications focused on flavorants (e.g., 2-methoxy-3-methylpyrazine) and antimicrobial agents. The discovery of pyrazinamide’s antitubercular activity in 1952 marked a therapeutic milestone, spurring systematic exploration of pyrazine pharmacophores [3].
The 21st century witnessed strategic integration of chloro-methylpyrazine units into drug design:
Table 2 chronicles pivotal developments:Table 2: Milestones in Medicinal Pyrazine Chemistry
Time Period | Key Advancement | Therapeutic Impact | |
---|---|---|---|
1950–1960 | Pyrazinamide clinical deployment | First-line tuberculosis therapy | |
1980–1990 | Pyrazine-fused ACE inhibitors (e.g., Capoten) | Hypertension management | |
2010–Present | TRK inhibitors with pyrazine cores (e.g., Patent WO2014183850A1) | Targeted oncology therapeutics | [3] [5] [6] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5